molecular formula C20H20N4O4S B11049768 3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B11049768
M. Wt: 412.5 g/mol
InChI Key: PHYANBMSYDROKX-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, an imidazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical processes.

Medicine

In medicinal chemistry, 3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has been investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active site of enzymes, inhibiting their activity. The sulfonamide group can interact with amino acid residues, further enhancing its inhibitory effects. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
  • 3-methyl-2-oxo-N-{4-[2-(ethyl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
  • 3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Uniqueness

The uniqueness of 3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

3-methyl-2-oxo-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C20H20N4O4S/c1-13(2)19-21-10-11-24(19)15-6-4-14(5-7-15)22-29(26,27)16-8-9-18-17(12-16)23(3)20(25)28-18/h4-13,22H,1-3H3

InChI Key

PHYANBMSYDROKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C

Origin of Product

United States

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